Extended Ex Vivo Half-Life Compared to Dynorphin A(1-13) and Dynorphin A(1-10)amide
In ex vivo human blood incubations, the natural full-length Dynorphin A(1-17) demonstrates markedly enhanced stability compared to the commonly used truncated analog Dynorphin A(1-13) and the synthetic amide Dyn A(1-10)amide [1]. While Dyn A(1-13) and Dyn A(1-10)amide are rapidly degraded (half-lives <1 min and 10 min, respectively), significant amounts of Dynorphin A(1-17) persist, with a measured half-life of 3 hours [1]. This represents a >180-fold increase in half-life over Dyn A(1-13).
| Evidence Dimension | Ex vivo peptide half-life in human blood |
|---|---|
| Target Compound Data | Half-life: 3 hours |
| Comparator Or Baseline | Dynorphin A(1-13): Half-life <1 min; Dynorphin A(1-10)amide: Half-life 10 min |
| Quantified Difference | >180-fold longer half-life vs. Dyn A(1-13); 18-fold longer vs. Dyn A(1-10)amide |
| Conditions | Incubation in freshly drawn human blood at 37°C, analyzed by MALDI mass spectrometry |
Why This Matters
The extended ex vivo half-life of Dynorphin A(1-17) enables more physiologically relevant time-course experiments and reduces the confounding effects of rapid degradation observed with shorter analogs, ensuring that observed pharmacological effects are attributable to the parent compound rather than transient metabolites.
- [1] Chou, J. Z., et al. (1996). Differential biotransformation of dynorphin A(1–17) and dynorphin A(1–13) peptides in human blood, ex vivo. Peptides, 17(6), 983-990. View Source
